Superior Intrinsic Potency Against the K103N Pan-Class Resistance Mutation: DPC 961 vs. Efavirenz
DPC 961 demonstrates substantially greater potency against HIV-1 carrying the clinically critical K103N mutation compared to the first-generation NNRTI efavirenz. The K103N mutation is the predominant mutation observed in patients failing NNRTI-containing regimens and confers cross-resistance to nevirapine and delavirdine. [1] DPC 961 was specifically engineered to retain activity against this variant. [2]
| Evidence Dimension | Intrinsic antiviral potency (IC90) against K103N mutant HIV-1 |
|---|---|
| Target Compound Data | 9 nM (IC90, free drug, intrinsic potency) |
| Comparator Or Baseline | Efavirenz: 34 nM (IC90, free drug, intrinsic potency) |
| Quantified Difference | DPC 961 is approximately 3.8-fold more potent (lower IC90) against the K103N mutant than efavirenz |
| Conditions | MT-4 cells infected with recombinant HIV-1 carrying K103N mutation; p24 antigen detection after 3 days; intrinsic (free drug) potency calculated by adjusting for protein binding in tissue culture medium (53% free drug for DPC 961 vs. 39% free drug for efavirenz in medium) |
Why This Matters
This demonstrates DPC 961's specific value in resistance research where K103N-containing mutants must be inhibited at clinically relevant concentrations; efavirenz cannot serve as a substitute in such protocols.
- [1] Corbett, J. W.; Ko, S. S.; Rodgers, J. D.; Gearhart, L. A.; Magnus, N. A.; Bacheler, L. T.; Diamond, S.; Jeffrey, S.; Klabe, R. M.; Cordova, B. C.; Garber, S.; Logue, K.; Trainor, G. L.; Anderson, P. S.; Erickson-Viitanen, S. K. Expanded-spectrum nonnucleoside reverse transcriptase inhibitors inhibit clinically relevant mutant variants of human immunodeficiency virus type 1. Antimicrob. Agents Chemother. 1999, 43(12), 2893-2897 (Table 4). DOI: 10.1128/aac.43.12.2893. View Source
- [2] Corbett, J. W.; Ko, S. S.; Rodgers, J. D.; et al. Inhibition of clinically relevant mutant variant of HIV-1 by quinazolinone non-nucleoside reverse transcriptase inhibitors. J. Med. Chem. 2000, 43(10), 2019-2030. PMID: 10821714. View Source
